3-(oxan-3-yl)-1H-indazole
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Overview
Description
The compound “3-(oxan-3-yl)-1H-indazole” is a derivative of indazole, which is a type of organic compound consisting of a benzene ring fused to a pyrazole ring . The “3-(oxan-3-yl)” part suggests the presence of an oxane (a type of ether) attached to the third position of the indazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain the fused benzene and pyrazole rings characteristic of indazole, with an oxane group attached at the third position .Chemical Reactions Analysis
As an indazole derivative, this compound might be expected to undergo reactions similar to other indazoles, such as electrophilic substitution or metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the nature of the oxane substituent .Scientific Research Applications
Oxazole Derivatives in Pharmaceuticals
Oxazole derivatives exhibit a broad spectrum of pharmacological activities, which makes them a focal point in drug discovery and pharmaceutical research. These compounds, characterized by the presence of an oxygen atom and a nitrogen atom in a five-membered ring, show promise in various therapeutic areas including analgesics, anti-inflammatory, antimicrobial, anticancer, antidepressants, antidiabetic, antiobesity, and anticonvulsant applications. The diversity in their chemical structures allows for the development of novel therapeutic agents, highlighting their importance in pharmaceutical innovation (Joshi, Bisht, & Juyal, 2017).
Indazole Derivatives in Medicinal Chemistry
Indazole derivatives are recognized for their versatility in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory effects, among others. The structural and chemical diversity of indazole derivatives enables the design of new drugs with improved efficacy and safety profiles. A notable example is the indazole compound YC-1, which has shown anticancer activities in various cancer cell types, including human prostate cancer cells. YC-1's mechanism includes the induction of apoptosis and suppression of nuclear factor-κB activation, underscoring the therapeutic potential of indazole derivatives in cancer treatment (Huang et al., 2005).
Bioactive Oxazole-Containing Alkaloids from Marine Organisms
The exploration of marine-derived substances has revealed 1,3-oxazole-containing alkaloids as an important source of bioactive compounds. These alkaloids, with their varied chemical structures and biological properties, have been developed into therapeutic agents for multiple applications. The review of marine-derived 1,3-oxazole-containing alkaloids provides insight into their sources, structural features, biological properties, biosynthesis, and chemical synthesis, indicating a rich avenue for the discovery of new therapeutic compounds (Chen et al., 2021).
Catalytic Synthesis of Oxazole Derivatives
The synthesis of oxazole derivatives has been a subject of considerable interest due to their widespread applications in medicinal, pharmaceutical, agrochemical, and material sciences. The catalytic synthesis of 1,3-oxazole derivatives, in particular, has seen significant advancements, providing efficient methodologies for producing these compounds. This area of research underscores the importance of oxazole derivatives as building blocks in the synthesis of novel compounds with a wide variety of applications (Shinde et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(oxan-3-yl)-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-2-6-11-10(5-1)12(14-13-11)9-4-3-7-15-8-9/h1-2,5-6,9H,3-4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACGCSKRAPVELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2=C3C=CC=CC3=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(oxan-3-yl)-1H-indazole |
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